![molecular formula C13H17NO4S B2677566 3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid CAS No. 415712-97-9](/img/structure/B2677566.png)
3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid
Overview
Description
“3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid” is a chemical compound with the molecular formula C13H17NO4S and a molecular weight of 283.35 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid” consists of a benzoic acid moiety, a sulfonyl group, and a 4-methylpiperidine ring . The InChI code for this compound is 1S/C13H17NO4S/c1-10-6-8-14 (9-10)19 (17,18)12-6-2-5-11 (8-12)13 (15)16 .Physical And Chemical Properties Analysis
“3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid” is a solid at room temperature . Its molecular weight is 283.35 . Further physical and chemical properties such as melting point, boiling point, and solubility are not available in the literature.Scientific Research Applications
5-HT6 Receptor Antagonists
The compound is used in the synthesis of a novel class of 5-HT6 Receptor Antagonists . These antagonists are known to improve cognitive function in numerous animal models .
Treatment for Cognitive Decline
The compound has potential applications in the development of better treatment options for cognitive decline . This is particularly relevant for severe neurological disorders such as Alzheimer’s disease (AD), Schizophrenia, and Parkinson’s disease (PD) .
Increasing Neurotransmitter Levels
Studies have found that known 5-HT6R antagonists, which can be synthesized using this compound, have selectively increased glutamate and acetylcholine levels in the brain . This phenomenon is associated with learning and memory .
Potential Treatment for Alzheimer’s Disease
The exclusive Central Nervous System (CNS) location and high affinity of several psychiatric drugs towards the 5-HT6R suggests that antagonism of 5-HT6R could potentially provide effective treatment towards cognitive dysfunction associated with AD .
Drug Discovery
The compound is used in the discovery of new drugs for the treatment of cognition through a novel mechanism of action . This is particularly important given the limited efficacy and poor tolerability of current treatment options .
Pharmacokinetic Profile
The lead compound from this series shows potent in vitro binding affinity, functional antagonistic activity at 5-HT6R, good pharmacokinetic profile , excellent selectivity and no Cytochrome P450 liabilities .
Safety and Hazards
properties
IUPAC Name |
3-(4-methylpiperidin-1-yl)sulfonylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-10-5-7-14(8-6-10)19(17,18)12-4-2-3-11(9-12)13(15)16/h2-4,9-10H,5-8H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFADICZLFNMCQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid |
Synthesis routes and methods
Procedure details
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